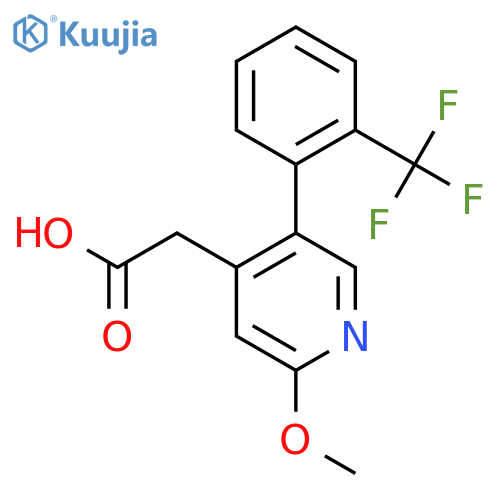Cas no 1261846-54-1 (2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid)

1261846-54-1 structure
商品名:2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid
CAS番号:1261846-54-1
MF:C15H12F3NO3
メガワット:311.25589466095
CID:4984335
2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid
-
- インチ: 1S/C15H12F3NO3/c1-22-13-6-9(7-14(20)21)11(8-19-13)10-4-2-3-5-12(10)15(16,17)18/h2-6,8H,7H2,1H3,(H,20,21)
- InChIKey: XSFPBWBTDSCOQW-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC=CC=1C1C=NC(=CC=1CC(=O)O)OC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 389
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 3.1
2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013007426-1g |
2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid |
1261846-54-1 | 97% | 1g |
1,490.00 USD | 2021-07-04 | |
| Alichem | A013007426-250mg |
2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid |
1261846-54-1 | 97% | 250mg |
499.20 USD | 2021-07-04 | |
| Alichem | A013007426-500mg |
2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid |
1261846-54-1 | 97% | 500mg |
798.70 USD | 2021-07-04 |
2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid 関連文献
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
1261846-54-1 (2-Methoxy-5-(2-(trifluoromethyl)phenyl)pyridine-4-acetic acid) 関連製品
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
